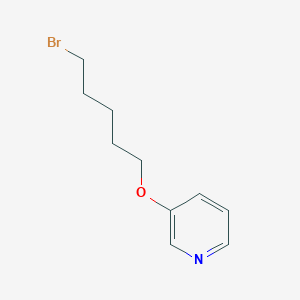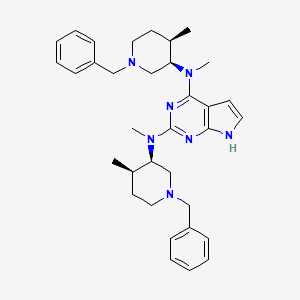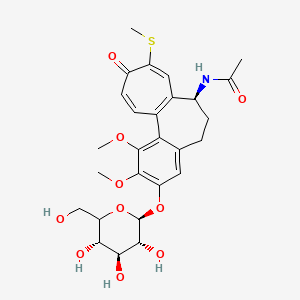![molecular formula C22H30N2Na2O14S4 B13843934 disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by multiple functional groups, including sulfonate, disulfide, and pyrrolidine rings, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:
Formation of Pyrrolidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Disulfide Bond Formation: Oxidative coupling of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Esterification: Formation of ester bonds through reactions between carboxylic acids and alcohols in the presence of catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to reduce waste and toxicity.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: Reduction of disulfide bonds to thiols using reducing agents like dithiothreitol.
Substitution: Nucleophilic substitution reactions at the sulfonate groups.
Hydrolysis: Ester bonds can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
Sulfonic Acids: From oxidation of disulfide bonds.
Thiols: From reduction of disulfide bonds.
Carboxylic Acids and Alcohols: From hydrolysis of ester bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studying protein interactions and disulfide bond formation.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Applications in materials science and as a component in specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets and pathways. The disulfide bonds can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. The sulfonate groups can participate in ionic interactions, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate: Similar structure but with variations in functional groups.
This compound: Another analog with different substituents.
Eigenschaften
Molekularformel |
C22H30N2Na2O14S4 |
|---|---|
Molekulargewicht |
720.7 g/mol |
IUPAC-Name |
disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H32N2O14S4.2Na/c25-17-13-15(41(31,32)33)21(29)23(17)37-19(27)9-5-1-3-7-11-39-40-12-8-4-2-6-10-20(28)38-24-18(26)14-16(22(24)30)42(34,35)36;;/h15-16H,1-14H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI-Schlüssel |
LEGPPGSISQWNDQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCSSCCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


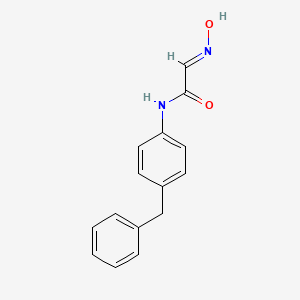

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
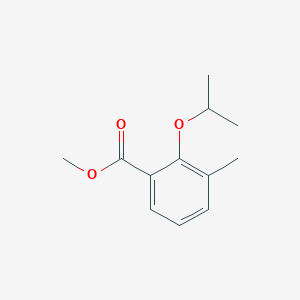
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
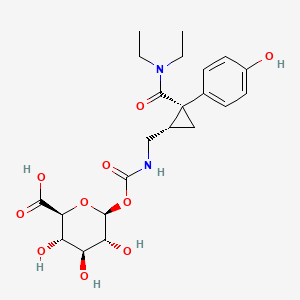
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
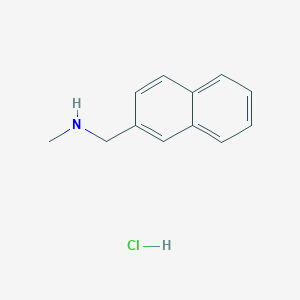
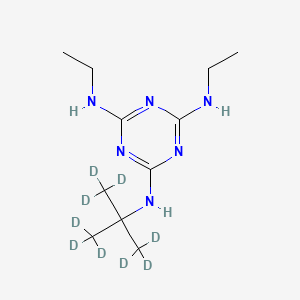
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
